molecular formula C13H14ClNO B1149082 1-(4-Chlorobutyl)indole-3-carboxaldehyde CAS No. 156237-53-5

1-(4-Chlorobutyl)indole-3-carboxaldehyde

Cat. No.: B1149082
CAS No.: 156237-53-5
M. Wt: 236
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Description

1-(4-Chlorobutyl)indole-3-carboxaldehyde is a synthetic indole derivative designed for use as a key chemical intermediate in medicinal chemistry and drug discovery research . The indole scaffold is a privileged structure in medicinal chemistry, known for its widespread presence in biologically active compounds and its ability to bind reversibly to diverse protein targets . This compound features a reactive carboxaldehyde group at the 3-position of the indole ring, which serves as a versatile handle for synthetic elaboration via condensation and nucleophilic addition reactions. The 4-chlorobutyl side chain at the 1-position further enhances its utility as a building block for the synthesis of more complex molecules. Indole-3-carboxaldehyde derivatives are of significant research interest due to the broad biomedical importance of the indole nucleus. This structural motif is found in numerous natural products and FDA-approved drugs across therapeutic areas, including anti-inflammatory agents, anticancer drugs (e.g., Vinblastine), antivirals, and neurotransmitters (e.g., Serotonin) . Researchers utilize such intermediates to develop novel compounds for probing biological pathways and identifying new therapeutic candidates. The specific physicochemical properties, handling requirements, and safety data for this compound can be found in the associated Safety Data Sheet (SDS). This product is intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

156237-53-5

Molecular Formula

C13H14ClNO

Molecular Weight

236

Synonyms

1-(4-Chlorobutyl)indole-3-carboxaldehyde

Origin of Product

United States

Scientific Research Applications

Synthesis of 1-(4-Chlorobutyl)indole-3-carboxaldehyde

The synthesis of 1-(4-Chlorobutyl)indole-3-carboxaldehyde typically involves the functionalization of indole derivatives through various chemical reactions. Common methods include:

  • Vilsmeier-Haack Reaction : This method allows for the introduction of an aldehyde group into the indole structure, providing a pathway to synthesize various indole derivatives, including 1-(4-Chlorobutyl)indole-3-carboxaldehyde.
  • Knoevenagel Condensation : This reaction can be employed to create carbon-carbon bonds, facilitating the formation of substituted indoles with enhanced biological properties.

Biological Activities

1-(4-Chlorobutyl)indole-3-carboxaldehyde exhibits a range of biological activities that make it a candidate for further research in drug development:

  • Antimicrobial Properties : Studies have shown that indole derivatives possess significant antimicrobial activity against various pathogens, including bacteria and fungi. Compounds similar to 1-(4-Chlorobutyl)indole-3-carboxaldehyde have demonstrated effectiveness against resistant strains like Staphylococcus aureus and Escherichia coli .
  • Anticancer Activity : Indole derivatives are known for their potential in cancer therapy. Research indicates that modifications to the indole structure can enhance cytotoxicity against cancer cell lines . The ability of these compounds to inhibit tumor growth through various mechanisms makes them valuable in oncology research.
  • Neuroprotective Effects : Some studies have suggested that indole derivatives may offer protective effects on neuronal cells, potentially aiding in the treatment of neurodegenerative diseases . The aldehyde group in 1-(4-Chlorobutyl)indole-3-carboxaldehyde could play a role in mediating these effects through interactions with cellular pathways.

Applications in Medicinal Chemistry

The compound's structure allows for numerous modifications, leading to derivatives with enhanced pharmacological profiles. Some notable applications include:

  • Drug Development : The versatility of 1-(4-Chlorobutyl)indole-3-carboxaldehyde makes it a promising scaffold for designing new therapeutic agents targeting bacterial infections and cancers.
  • Lead Compound for Further Modifications : As a lead compound, it can serve as a starting point for synthesizing a library of analogs to optimize biological activity and reduce toxicity.

Material Science Applications

Beyond medicinal chemistry, 1-(4-Chlorobutyl)indole-3-carboxaldehyde can be explored in material sciences:

  • Polymer Synthesis : Its reactive aldehyde group can be utilized in polymer chemistry for creating novel materials with specific properties.
  • Chromophores in Dyes : The compound's unique structure may also find applications as a chromophore in dye synthesis, contributing to materials with desirable optical properties.

Case Studies and Research Findings

Several studies highlight the potential of indole derivatives, including 1-(4-Chlorobutyl)indole-3-carboxaldehyde:

  • Antimicrobial Activity Study : A recent evaluation demonstrated that similar compounds exhibited minimum inhibitory concentrations (MICs) against S. aureus, indicating their potential as effective antimicrobial agents .
  • Cytotoxicity Assays : In vitro studies showed that modifications on the indole scaffold led to increased cytotoxicity against various cancer cell lines, suggesting that 1-(4-Chlorobutyl)indole-3-carboxaldehyde could be further developed as an anticancer agent .
  • Neuroprotective Mechanism Investigation : Research has indicated that indole derivatives enhance cellular defenses against oxidative stress, which is crucial in neuroprotection .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Chain Length Variations

1-(3-Chloropropyl)indole-3-carboxaldehyde
  • Structure : Features a shorter 3-chloropropyl chain at N-1.
  • Properties : Reduced molecular weight (vs. 4-chlorobutyl analog) may enhance solubility but decrease lipophilicity.
  • Synthesis : Prepared via analogous alkylation reactions using 3-chloropropyl halides .
2-(2,2-Dimethylcyclopropyl)indole-3-carboxaldehyde
  • Structure : Substituent at C-2 (vs. N-1) with a cyclopropyl group.
  • Photochemical studies show cyclopropane ring formation under UV irradiation .
3-(4-Chlorobutyl)-1H-indole-5-carbonitrile
  • Structure : A Vilazodone intermediate with a nitrile group at C-5 and 4-chlorobutyl chain at C-3.
  • Functional Group Impact : The nitrile group enhances electrophilicity, contrasting with the carboxaldehyde’s nucleophilic character .

Halogenation Effects

Brominated Indole-3-carboxaldehydes
  • Activity: Bromination at C-5 or C-6 significantly enhances quorum sensing inhibition (QSI) in Chromobacterium violaceum models. For example, 5-bromoindole-3-carboxaldehyde shows 2-fold higher QSI than non-halogenated analogs .
  • Comparison : The 4-chlorobutyl group in the target compound may confer different bioactivity profiles due to alkyl chain length and chlorine’s lower electronegativity vs. bromine.

Data Table: Key Comparative Properties

Compound Name Substituent (Position) Molecular Weight Key Biological Activity References
1-(4-Chlorobutyl)indole-3-carboxaldehyde 4-Chlorobutyl (N-1) 265.73 (calc.) Anti-angiogenic precursor
1-(3-Chloropropyl)indole-3-carboxaldehyde 3-Chloropropyl (N-1) 237.69 (calc.) Synthetic intermediate
5-Bromoindole-3-carboxaldehyde Br (C-5) 238.05 Quorum sensing inhibition
Indole-3-carboxaldehyde None 145.16 Xanthine oxidase inhibition
3-(4-Chlorobutyl)-1H-indole-5-carbonitrile 4-Chlorobutyl (C-3), CN (C-5) 232.72 Vilazodone intermediate

Preparation Methods

Adaptability for N-Substituted Indoles

While CN102786460A focuses on benzene-ring substitutions, the protocol’s robustness suggests compatibility with N-alkylated precursors. For 1-(4-chlorobutyl)indole-3-carboxaldehyde, pre-installation of the 4-chlorobutyl group at the indole nitrogen prior to formylation may be feasible. However, steric and electronic effects of the N-alkyl group on the Vilsmeier reaction’s regioselectivity require empirical validation.

ParameterValue
Temperature65–75°C
Reaction Time0.5–2 hr
Yield80%
Purity99.3%

Integrated Synthetic Pathway Proposal

Combining the above methodologies, a plausible route to 1-(4-chlorobutyl)indole-3-carboxaldehyde involves:

Stepwise Synthesis

  • N-Alkylation of Indole :

    • React indole with 1-bromo-4-chlorobutane under basic conditions (NaH/DMF, 0°C → rt).

    • Expected intermediate : 1-(4-Chlorobutyl)indole.

  • Vilsmeier-Haack Formylation :

    • Treat 1-(4-chlorobutyl)indole with Vilsmeier reagent (POCl₃/DMF).

    • Reflux (80–90°C, 6–8 hr) to install the 3-carboxaldehyde.

Critical Considerations :

  • Steric effects : The 4-chlorobutyl group may hinder reagent access to C3, necessitating elevated temperatures or prolonged reaction times.

  • Solvent optimization : Anhydrous DMF ensures reagent stability, while excess POCl₃ drives the reaction.

Alternative Route: Aldehyde Protection and N-Alkylation

  • Indole-3-carboxaldehyde synthesis : Via Vilsmeier-Haack.

  • Aldehyde protection : Convert to acetal (e.g., ethylene glycol, TsOH).

  • N-Alkylation : React protected indole with 1-bromo-4-chlorobutane.

  • Deprotection : Acidic hydrolysis (HCl/H₂O) to regenerate the aldehyde.

Analytical Characterization and Quality Control

Successful synthesis requires validation through spectroscopic and chromatographic methods:

Spectroscopic Profiles

  • ¹H NMR :

    • Aldehyde proton: δ 9.95–10.0 (singlet).

    • N-CH₂ protons: δ 3.5–4.0 (multiplet, integrating for 4H).

  • ¹³C NMR :

    • Aldehyde carbon: δ 185–190.

    • Chlorobutyl carbons: δ 40–45 (CH₂Cl), 25–30 (CH₂).

Purity Assessment

  • HPLC : C18 column, acetonitrile/water gradient, UV detection at 254 nm.

  • Melting point : Comparative analysis against theoretical values.

Q & A

Q. What are the standard synthetic routes for 1-(4-Chlorobutyl)indole-3-carboxaldehyde, and how do reaction conditions affect yield?

Methodological Answer: The synthesis typically involves introducing the 4-chlorobutyl group to the indole-3-carboxaldehyde scaffold. A common approach is alkylation of indole-3-carboxaldehyde using 1-chloro-4-iodobutane under basic conditions (e.g., NaH in DMF at 60°C). Optimization of solvent polarity (DMF vs. THF) and reaction time (12–24 hours) significantly impacts yield, with DMF favoring higher conversions (>75%) due to better solubility of intermediates . Alternative routes may use Friedel-Crafts alkylation or transition-metal catalysis, though these require rigorous exclusion of moisture .

Q. How is 1-(4-Chlorobutyl)indole-3-carboxaldehyde characterized using spectroscopic methods?

Methodological Answer:

  • NMR : 1H^1H NMR confirms the presence of the aldehyde proton (δ 9.8–10.2 ppm) and the 4-chlorobutyl chain (δ 3.6–3.8 ppm for CH2_2Cl, δ 1.6–1.8 ppm for central CH2_2 groups). 13C^{13}C NMR identifies the aldehyde carbon at δ 190–195 ppm .
  • IR : Strong absorption at ~1680 cm1^{-1} (C=O stretch) and 540–600 cm1^{-1} (C-Cl stretch) .
  • X-ray Crystallography : Used to resolve ambiguities in regiochemistry; the compound’s monoclinic crystal system (space group P21/n) with Z=4 has been reported for analogues .

Q. What are the solubility and stability considerations for handling 1-(4-Chlorobutyl)indole-3-carboxaldehyde?

Methodological Answer: The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and halogenated solvents (CHCl3_3). Stability tests indicate decomposition under prolonged light exposure; storage at −20°C in amber vials with desiccants is recommended. Hydrolysis of the aldehyde group can occur in aqueous basic conditions (pH > 9), necessitating pH-controlled environments during reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of indole-3-carboxaldehyde derivatives?

Methodological Answer: Discrepancies in biological data (e.g., antimicrobial vs. inactive results) often arise from impurities or isomerization. Strategies include:

  • HPLC-Purity Validation : Ensure >98% purity via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .
  • Isomer-Specific Assays : Use chiral columns or enantioselective synthesis to isolate R/S configurations, as biological activity may vary significantly between enantiomers .
  • Control Experiments : Compare results with structurally validated analogues (e.g., 4-chloroindole-3-carboxaldehyde) to isolate substituent-specific effects .

Q. What strategies optimize enantioselective synthesis of 1-(4-Chlorobutyl)indole-3-carboxaldehyde?

Methodological Answer: Enantioselective alkylation can be achieved using:

  • Chiral Phase-Transfer Catalysts : Binaphthyl-derived catalysts (e.g., (R)-BINAP) in biphasic systems (toluene/NaOH), yielding enantiomeric excess (ee) up to 88% .
  • Asymmetric Organocatalysis : Proline-based catalysts promote Friedel-Crafts reactions with moderate ee (60–70%), requiring iterative optimization of solvent (THF/water mixtures) and temperature (−20°C to RT) .
  • Dynamic Kinetic Resolution : Combine Pd-catalyzed alkylation with chiral ligands (e.g., Josiphos) to enhance ee (>90%) .

Q. How can researchers design experiments to study the reactivity of the 4-chlorobutyl chain in cross-coupling reactions?

Methodological Answer:

  • Suzuki-Miyaura Coupling : Replace the chloride with boronic acids using Pd(PPh3_3)4_4/K2_2CO3_3 in dioxane/water (80°C, 12 hours). Monitor conversion via GC-MS .
  • Nucleophilic Substitution : React with NaN3_3 in DMSO to form the azide derivative, followed by Staudinger ligation for bioconjugation studies .
  • Competition Experiments : Compare reactivity of 4-chlorobutyl vs. shorter-chain analogues (e.g., 2-chloroethyl) to assess steric and electronic effects .

Q. What computational approaches predict the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model binding to cytochrome P450 enzymes, focusing on hydrophobic interactions between the chlorobutyl chain and active-site residues .
  • MD Simulations : Perform 100-ns simulations in GROMACS to analyze stability of the aldehyde group in aqueous vs. lipid bilayer environments .
  • QSAR Modeling : Train models on indole derivatives’ IC50_{50} data to predict anti-inflammatory activity, using descriptors like ClogP and polar surface area .

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